methyl 6-acetyl-2-(5-chlorothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
This compound is a thienopyridine derivative characterized by a fused thiophene-pyridine core. Key structural features include:
- 6-Acetyl group: Enhances electron-withdrawing properties and influences molecular conformation via steric effects.
- Methyl ester at position 3: Modifies solubility and reactivity.
The molecule’s InChIKey (AZLWMKMOYRESGU-UHFFFAOYSA-N) and SMILES representation (COC(=O)c1c(N)sc2c1CCN(C2)C(=O)C) confirm its stereoelectronic profile . Its synthesis likely involves multi-step reactions, including cyclization and functional group modifications, as seen in analogous thienopyridine derivatives .
Properties
IUPAC Name |
methyl 6-acetyl-2-[(5-chlorothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S2/c1-8(20)19-6-5-9-11(7-19)25-15(13(9)16(22)23-2)18-14(21)10-3-4-12(17)24-10/h3-4H,5-7H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNCXMGAANBMNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-acetyl-2-(5-chlorothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves multiple steps, starting with the preparation of the thiophene ring. One common method involves the cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles with α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation . This method provides a high yield of the desired thiophene derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts like potassium t-butoxide can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
methyl 6-acetyl-2-(5-chlorothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the thiophene ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that methyl 6-acetyl-2-(5-chlorothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate exhibits significant anticancer activity. It has been studied for its ability to inhibit specific kinases involved in tumor growth and proliferation. In vitro studies have shown that derivatives of this compound can induce cell death in various cancer cell lines through mechanisms distinct from apoptosis .
Key Findings :
- Cell Lines Tested : MCF7 (breast cancer), T47D (breast cancer), HSC3 (head and neck cancer), RKO (colorectal cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 10.8 µM to 12.4 µM across different cell lines .
Antimicrobial and Anti-inflammatory Activities
In addition to its anticancer properties, this compound has shown potential antimicrobial and anti-inflammatory activities. Studies indicate that it may serve as a lead compound for developing new therapeutic agents targeting various pathogens .
Comparative Analysis with Related Compounds
To contextualize the significance of this compound within the thieno[2,3-c]pyridine family, the following table highlights some structurally similar compounds along with their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 6-acetyl-4-methylthieno[2,3-c]pyridine-3-carboxylate | Methyl group at position 4 | Kinase inhibition |
| 6-Acetylthieno[2,3-c]pyridine | Lacks chlorothiophene substitution | Antimicrobial activity |
| 5-Chloro-6-methylthieno[2,3-c]pyridine | Chlorine substitution without acetyl | Anti-inflammatory effects |
Mechanism of Action
The mechanism of action of methyl 6-acetyl-2-(5-chlorothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial cell wall synthesis or protein synthesis .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of thieno[2,3-c]pyridines with varied substituents. Below is a comparative analysis:
Key Observations:
- Electron-Withdrawing Groups : The target compound’s 5-chlorothiophene-2-amido group offers stronger halogen-mediated interactions compared to bromobenzamido (BI68205) or chloroacetamido derivatives .
- Synthetic Complexity: The presence of both acetyl and chlorothiophene amido groups necessitates advanced regioselective coupling steps, unlike simpler amino or ethyl derivatives .
Solubility and Crystallinity:
- The methyl ester in the target compound improves solubility in organic solvents compared to carboxamide analogs (e.g., BI68205) .
- Crystallographic studies using SHELX and ORTEP-3 (common tools for small-molecule analysis) would reveal differences in hydrogen-bonding networks compared to hydrochlorides or zwitterionic forms .
Hydrogen Bonding and Crystal Packing:
- The 5-chlorothiophene-2-amido group may form C–H···O/N interactions, while the acetyl oxygen acts as a hydrogen-bond acceptor. This contrasts with ethyl-substituted analogs, which rely on weaker van der Waals forces .
Biological Activity
Methyl 6-acetyl-2-(5-chlorothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex heterocyclic compound with significant potential in medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the thieno[2,3-c]pyridine class, characterized by a fused thiophene and pyridine ring structure. Its molecular formula is , with a molecular weight of approximately 392.3 g/mol. The presence of functional groups such as acetyl and amido enhances its chemical reactivity and biological profile.
This compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cancer cell proliferation. The compound mimics ATP in structure, allowing it to bind effectively to ATP-binding sites on kinases. This binding inhibits kinase activity and disrupts downstream signaling pathways critical for tumor growth and survival.
Key Mechanisms:
- Kinase Inhibition: Targets kinases involved in various signaling pathways.
- Cell Cycle Arrest: Induces cell cycle arrest in cancer cells.
- Apoptosis Induction: Promotes programmed cell death through modulation of survival pathways.
Biological Activities
Research has demonstrated that this compound possesses several notable biological activities:
- Anticancer Activity:
-
Antimicrobial Properties:
- Derivatives of this compound have exhibited antimicrobial activity against various pathogens. The presence of the chlorothiophene moiety is believed to enhance this activity by interfering with bacterial signaling pathways.
-
Anti-inflammatory Effects:
- Preliminary studies suggest that this compound may also possess anti-inflammatory properties, potentially making it useful in treating conditions characterized by chronic inflammation.
Research Findings and Case Studies
A review of recent literature reveals several key findings regarding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what methodological challenges arise during multi-step synthesis?
- Answer : The compound’s synthesis typically involves condensation of chlorinated thiophene derivatives with pyridine precursors, followed by cyclization. For example, analogous heterocyclic systems (e.g., thieno-pyridine cores) are synthesized via palladium-catalyzed coupling or copper-mediated cyclization under reflux in DMF or toluene . Key challenges include controlling regioselectivity during cyclization and minimizing side reactions from reactive acetyl/amide groups. Purification often requires gradient column chromatography with silica gel and ethyl acetate/hexane mixtures.
Q. How should researchers characterize the compound’s structure to confirm regiochemistry and functional group integrity?
- Answer : Use a combination of spectroscopic and crystallographic methods:
- NMR : Analyze - and -NMR for thiophene proton environments (δ 6.8–7.5 ppm) and acetyl/amide carbonyl signals (δ 165–175 ppm).
- X-ray crystallography : Resolve ambiguities in fused-ring systems (e.g., thieno[2,3-c]pyridine conformation) .
- IR spectroscopy : Confirm amide N–H stretches (~3300 cm) and ester C=O (~1720 cm).
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : Refer to safety data sheets (SDS) of structurally similar compounds (e.g., ethyl thieno-pyridine derivatives):
- Hazard codes : H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) apply due to reactive chlorothiophene and amide groups .
- PPE : Use nitrile gloves, safety goggles, and fume hoods.
- First aid : Flush eyes with water for 15 minutes; wash skin with soap and water if exposed .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic substitution reactions?
- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density in the thiophene and pyridine rings. For example:
- Electrophilic sites : The 5-chlorothiophene’s sulfur atom and pyridine’s nitrogen are electron-rich, favoring electrophilic attack.
- Nucleophilic sites : The acetyl carbonyl and ester groups are susceptible to nucleophilic substitution .
- Software tools : Gaussian or ORCA are recommended for modeling reaction pathways.
Q. What experimental design strategies address contradictions in reported spectroscopic data for thieno-pyridine derivatives?
- Answer : Discrepancies in NMR or IR data often arise from solvent polarity or tautomerism. Mitigation strategies:
- Variable-temperature NMR : Resolve dynamic equilibria (e.g., keto-enol tautomerism in acetyl groups).
- Deuterated solvents : Use DMSO-d to stabilize hydrogen-bonded amide protons .
- Cross-validate : Compare with X-ray structures to confirm assignments .
Q. What methodologies assess the compound’s environmental fate and biodegradation in ecological risk studies?
- Answer : Follow ISO 14507 protocols for soil/water partitioning studies:
- Hydrolysis : Test stability at pH 4–9 (50°C, 72 hours) to evaluate ester/amide bond cleavage.
- Photodegradation : Expose to UV light (λ = 254 nm) and analyze degradation products via LC-MS .
- Bioaccumulation : Use quantitative structure-activity relationship (QSAR) models to predict log values.
Q. How can researchers optimize synthetic yield in scale-up reactions while minimizing impurities?
- Answer : Apply design of experiments (DoE) to optimize parameters:
- Catalyst loading : Screen Pd(OAc) (2–5 mol%) for cross-coupling efficiency.
- Temperature : Cyclization at 80–100°C balances reaction rate and byproduct formation.
- Workup : Use aqueous extraction (NaHCO) to remove acidic impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
